molecular formula C15H15BrO5 B13392490 2-(6-Bromonaphthalen-2-yl)oxyoxane-3,4,5-triol

2-(6-Bromonaphthalen-2-yl)oxyoxane-3,4,5-triol

Cat. No.: B13392490
M. Wt: 355.18 g/mol
InChI Key: WHFCYXMRDUCMTI-UHFFFAOYSA-N
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Description

2-(6-Bromonaphthalen-2-yl)oxyoxane-3,4,5-triol is a chemical compound with the molecular formula C15H15BrO5 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a bromine atom at the 6th position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Bromonaphthalen-2-yl)oxyoxane-3,4,5-triol typically involves the bromination of naphthalene followed by glycosylation. The bromination step introduces a bromine atom at the 6th position of the naphthalene ring. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions .

The glycosylation step involves the reaction of the brominated naphthalene with a suitable glycosyl donor, such as a protected sugar derivative, in the presence of a Lewis acid catalyst. The reaction conditions may vary depending on the specific glycosyl donor and catalyst used .

Industrial Production Methods

the general principles of bromination and glycosylation can be scaled up for industrial applications, with appropriate optimization of reaction conditions and purification processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromonaphthalen-2-yl)oxyoxane-3,4,5-triol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2-(6-Bromonaphthalen-2-yl)oxyoxane-3,4,5-triol involves its interaction with specific molecular targets and pathways. The bromine atom and the oxane ring play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Bromonaphthalen-2-yl)oxyoxane-3,4,5-triol is unique due to its specific combination of a brominated naphthalene ring and an oxane ring with multiple hydroxyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

2-(6-bromonaphthalen-2-yl)oxyoxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO5/c16-10-3-1-9-6-11(4-2-8(9)5-10)21-15-14(19)13(18)12(17)7-20-15/h1-6,12-15,17-19H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHFCYXMRDUCMTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OC2=CC3=C(C=C2)C=C(C=C3)Br)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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